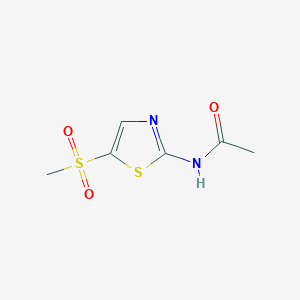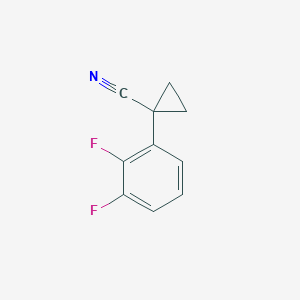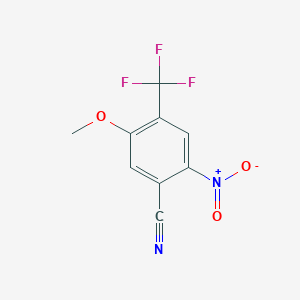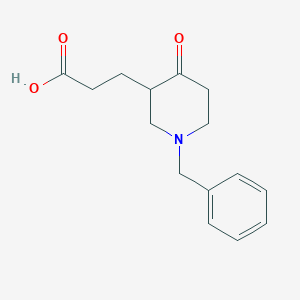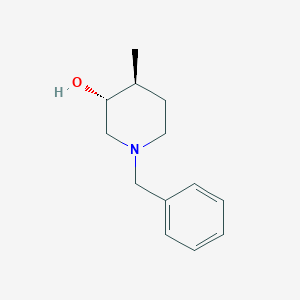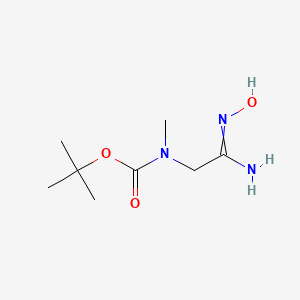
tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR and HPLC are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates with different functional groups .
Aplicaciones Científicas De Investigación
tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate signaling pathways, and alter cellular processes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate include:
- tert-Butyl N-hydroxycarbamate
- N-tert-butoxycarbonylhydroxylamine
- tert-Butyl carbamate
Uniqueness
What sets tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable for applications requiring precise chemical modifications and interactions .
Propiedades
Fórmula molecular |
C8H17N3O3 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)11(4)5-6(9)10-13/h13H,5H2,1-4H3,(H2,9,10) |
Clave InChI |
MDNKGMTZVSYVNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


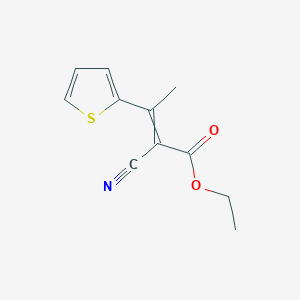
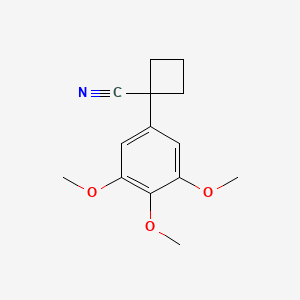
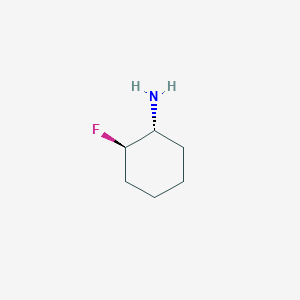
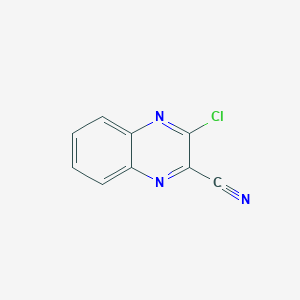
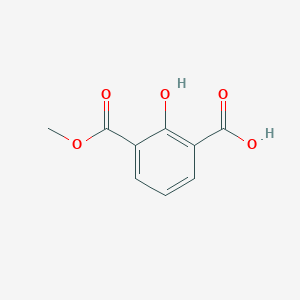
![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11722337.png)
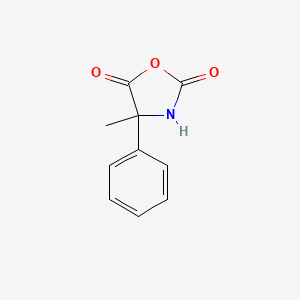
![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
